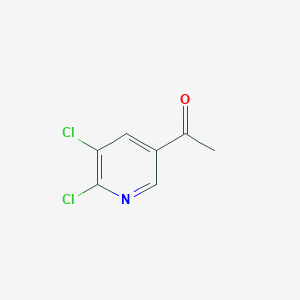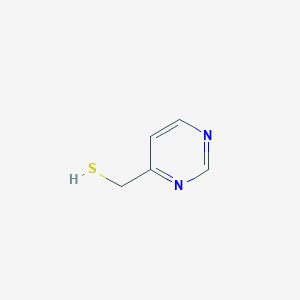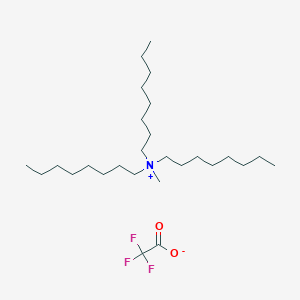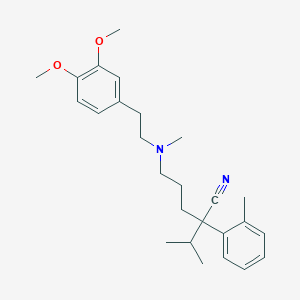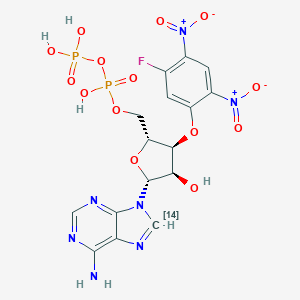
Pyridine-2,6-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2,6-dicarbonyl difluoride (PDCDF) is a highly reactive organic compound that has been widely used in various scientific research applications. PDCDF is a fluorinated derivative of pyridine-2,6-dicarbonyl, which is a common building block in organic synthesis. PDCDF is an important reagent in organic synthesis, as it can be used for the preparation of a wide range of fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of 2,6-Substituted Pyridines
Pyridine derivatives, including Pyridine-2,6-dicarbonyl difluoride, exhibit fascinating variability in their chemistry and properties. These compounds serve as critical ligands in the formation of complex compounds with notable spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Their broad applicability in creating complex compounds highlights their significance in coordination chemistry and potential for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Environmental Impact and Alternative Compounds
The search for environmentally friendly alternatives to persistent organic pollutants (POPs) has led to the investigation of novel fluorinated compounds. Pyridine derivatives, including Pyridine-2,6-dicarbonyl difluoride, are being studied as potential replacements due to their lower toxicity and environmental impact compared to legacy fluorinated chemicals. This research underscores the importance of Pyridine-2,6-dicarbonyl difluoride in developing safer chemicals for industrial and consumer applications (Wang et al., 2019).
Medicinal and Non-Medicinal Uses
Pyridine derivatives have been extensively explored for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. The review of the medicinal and non-medicinal applications of these compounds, such as Pyridine-2,6-dicarbonyl difluoride, provides a comprehensive overview of their significance in modern medicine and potential for new therapeutic applications (Altaf et al., 2015).
Agrochemical Applications
The role of Pyridine-2,6-dicarbonyl difluoride extends into the agrochemical industry, where pyridine-based compounds are crucial in developing pesticides, including fungicides, insecticides, and herbicides. The review highlights the importance of innovative methods like Intermediate Derivatization Methods in discovering new agrochemicals, underscoring the potential of pyridine derivatives in meeting the dynamic needs of agricultural practices (Guan et al., 2016).
Analytical and Environmental Chemistry
Pyridine derivatives also play a pivotal role in environmental chemistry, particularly in studying and mitigating the impacts of polyfluoroalkyl and perfluoroalkyl substances (PFASs) in the environment. Research into the microbial degradation of these chemicals, including derivatives of Pyridine-2,6-dicarbonyl difluoride, is crucial for understanding their environmental fate and developing strategies for their removal or reduction in ecosystems (Liu & Avendaño, 2013).
Eigenschaften
IUPAC Name |
pyridine-2,6-dicarbonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWLQIFYMSBBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)F)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552265 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-dicarbonyl difluoride | |
CAS RN |
114085-28-8 |
Source


|
| Record name | Pyridine-2,6-dicarbonyl difluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)
